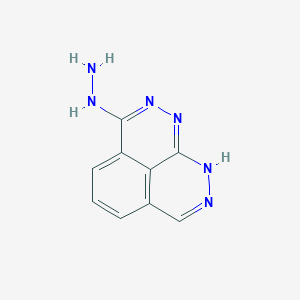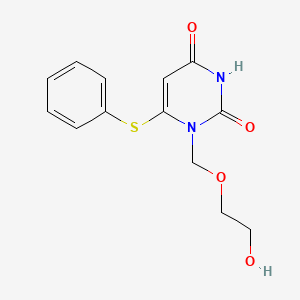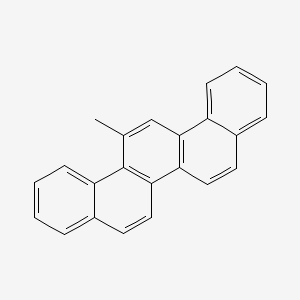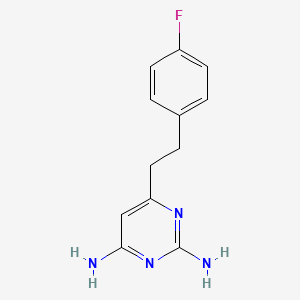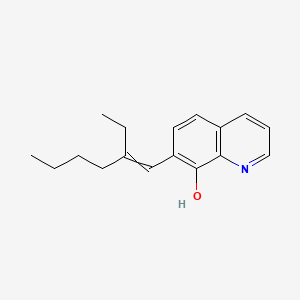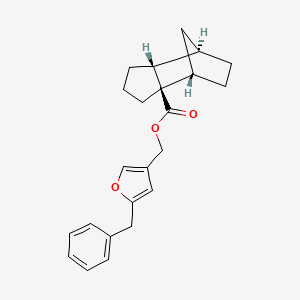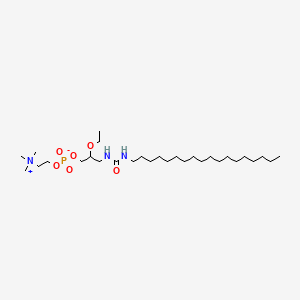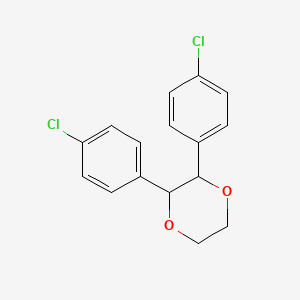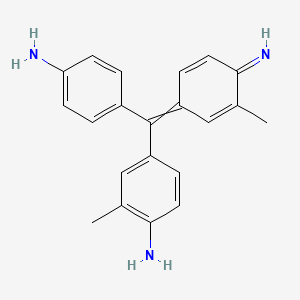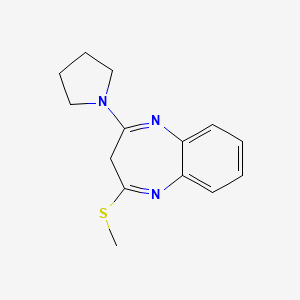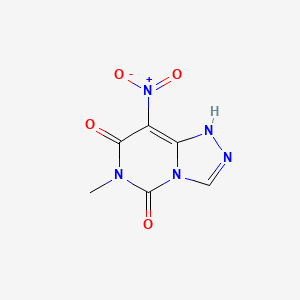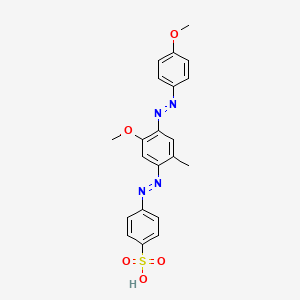
Acid Orange 156 parent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Orange 156 parent: is a synthetic azo dye characterized by its vibrant orange color. It is primarily used in various industrial applications, including textile, paper, and leather industries for coloring purposes. The compound has a molecular formula of C21H20N4O5S and a molecular weight of 440.472 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Acid Orange 156 parent is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction is carried out in aqueous solutions with precise temperature and pH control to ensure high yield and purity of the dye .
化学反应分析
Types of Reactions: Acid Orange 156 parent undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
科学研究应用
Acid Orange 156 parent has several scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes.
作用机制
The mechanism of action of Acid Orange 156 parent involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye’s ability to bind to specific molecules makes it useful in staining and visualization techniques .
相似化合物的比较
- Acid Orange 7
- Acid Orange 51
- Acid Orange 154
Comparison: Acid Orange 156 parent is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications .
属性
CAS 编号 |
87186-90-1 |
|---|---|
分子式 |
C21H20N4O5S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H20N4O5S/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28/h4-13H,1-3H3,(H,26,27,28) |
InChI 键 |
DTRJDURRPWBDEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


